molecular formula C9H19ClN2 B12638771 2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride

2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride

Cat. No.: B12638771
M. Wt: 190.71 g/mol
InChI Key: MSDSSFGZHCDAPS-UHFFFAOYSA-N
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Description

2-ethyl-2,7-diazaspiro[44]nonane;hydrochloride is a chemical compound with the molecular formula C9H18N2·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,7-diazaspiro[4.4]nonane with ethylating agents in the presence of a base to introduce the ethyl group at the 2-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new spiro compounds with different functional groups.

Scientific Research Applications

2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,7-diazaspiro[4.4]nonane: A similar spiro compound without the ethyl group.

    2-methyl-2,7-diazaspiro[4.4]nonane: A related compound with a methyl group instead of an ethyl group.

    2-benzyl-2,7-diazaspiro[4.4]nonane: Another derivative with a benzyl group.

Uniqueness

2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c1-2-11-6-4-9(8-11)3-5-10-7-9;/h10H,2-8H2,1H3;1H

InChI Key

MSDSSFGZHCDAPS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCNC2.Cl

Origin of Product

United States

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